N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound featuring a benzodioxole moiety, a pyrrolidinone core, and a cyclopropanecarboxamide group. This compound's structure makes it an interesting subject of study in fields like organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis typically involves the formation of the benzodioxole ring, followed by construction of the pyrrolidinone and final attachment of the cyclopropanecarboxamide group. Common steps might include:
Formation of benzo[d][1,3]dioxole: : Starting from a catechol derivative, the benzodioxole ring can be formed via reaction with formaldehyde under acidic conditions.
Construction of pyrrolidinone: : Using a precursor such as succinimide, the pyrrolidinone ring can be synthesized through nucleophilic substitution reactions.
Attachment of cyclopropanecarboxamide: : The final compound is constructed by reacting the synthesized intermediate with cyclopropanecarboxylic acid chloride under basic conditions to form the amide linkage.
Industrial Production Methods
Scaling up this synthesis for industrial production might involve optimizing each reaction step for yield and purity, employing continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation to form carboxylate derivatives.
Reduction: : Can be reduced to amine derivatives.
Substitution: : Can participate in nucleophilic substitutions, particularly at the amide nitrogen or benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Carboxylate derivatives: from oxidation.
Amine derivatives: from reduction.
Various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for potential interaction with biological macromolecules, given its structural complexity.
Medicine: : Explored for potential pharmaceutical applications due to its unique structure which might interact with specific enzymes or receptors.
Industry: : Could be used in the development of materials with specific properties due to its multi-functional groups.
Mechanism of Action
The compound's effects are likely mediated through its interaction with biological molecules. The benzodioxole moiety might engage in π-π stacking interactions, while the cyclopropanecarboxamide group could form hydrogen bonds or engage in hydrophobic interactions. Specific pathways and targets would depend on the biological context in which it is studied.
Comparison with Similar Compounds
Unique Features
The combination of benzodioxole, pyrrolidinone, and cyclopropanecarboxamide moieties is distinctive.
Structural flexibility due to multiple functional groups.
Similar Compounds
Benzo[d][1,3]dioxole derivatives: : Often used in drug design for their potential biological activities.
Pyrrolidinone derivatives: : Known for their presence in numerous pharmaceuticals.
Cyclopropanecarboxamide derivatives: : Studied for their stability and unique chemical properties.
This should give you a detailed understanding of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide from multiple perspectives. Dive deeper into any section to explore further!
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15-5-10(7-17-16(20)11-1-2-11)8-18(15)12-3-4-13-14(6-12)22-9-21-13/h3-4,6,10-11H,1-2,5,7-9H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSCOBVMYKDLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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